

Ilomastat in vitro dissolution profile polymorphs

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Compound Focus: Ilomastat

CAS No.: 142880-36-2

Cat. No.: S530471

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Substance Overview: Ilomastat

Ilomastat (also known as GM6001) is a broad-spectrum matrix metalloproteinase (MMP) inhibitor that has been used in experimental research [1]. The following table summarizes its key identifiers:

Property	Description
DrugBank ID	DB02255 [1]
Chemical Formula	$C_{20}H_{28}N_4O_4$ [1]
Average Weight	388.4607 g/mol [1]
Modality	Small Molecule [1]
Synonyms	GM6001, Galardin [1]
Mechanism of Action	Inhibits various MMPs (e.g., Collagenase-3, Stromelysin-1) and the Lethal Factor from <i>Bacillus anthracis</i> [1]
Approval Status	Not approved for human use in the US or other regions [1]

Application Notes: Polymorph Dissolution Profiling

For a new chemical entity like **Ilomastat**, characterizing its polymorphic forms is a critical step in pre-formulation and development. The dissolution profile is a key differentiator between polymorphs.

Objective and Analytical Target Profile (ATP)

The primary objective is to determine whether the dissolution profiles of different **Ilomastat** polymorphs are sufficiently similar to ensure consistent product quality and performance. The ATP for the analytical method should define its purpose: to **discriminate between different polymorphic forms** and provide reliable data for decision-making [2]. The method must be validated to demonstrate that it is fit for this purpose.

Experimental Protocol: Dissolution Testing for Polymorphs

Part 1: Sample Preparation

- **Polymorph Generation:** Prepare and isolate distinct solid-state forms of **Ilomastat** (e.g., Polymorph A, B, Hydrate, etc.) using appropriate techniques (e.g., recrystallization from different solvents, slurry conversion, thermal desolvation).
- **Solid-State Characterization:** Confirm the identity and purity of each polymorphic form using techniques like:
 - X-Ray Powder Diffraction (XRPD)
 - Differential Scanning Calorimetry (DSC)
 - Thermogravimetric Analysis (TGA)
 - Fourier-Transform Infrared Spectroscopy (FTIR)
- **Powder Processing:** For compacts or capsules, process the powders under controlled conditions (e.g., sieve to a specific particle size distribution) to minimize confounding variables.

Part 2: Dissolution Testing

- **Apparatus and Settings:**
 - **Apparatus:** USP Apparatus I (Baskets) or II (Paddles), typically at 50-75 rpm.
 - **Medium Volume:** 500-900 mL of a physiologically relevant buffer (e.g., pH 6.8 phosphate buffer).

- **Temperature:** Maintained at 37.0 ± 0.5 °C.
- **Sink Conditions:** Ensure the volume of dissolution medium is at least 3-5 times the volume required to form a saturated solution of **Ilomastat**.
- **Sampling Time Points:** Withdraw samples at appropriate intervals (e.g., 5, 10, 15, 20, 30, 45, 60, 90, and 120 minutes).
- **Sample Analysis:** Immediately filter withdrawn samples and analyze using a validated stability-indicating HPLC-UV method to determine the concentration of dissolved **Ilomastat**.

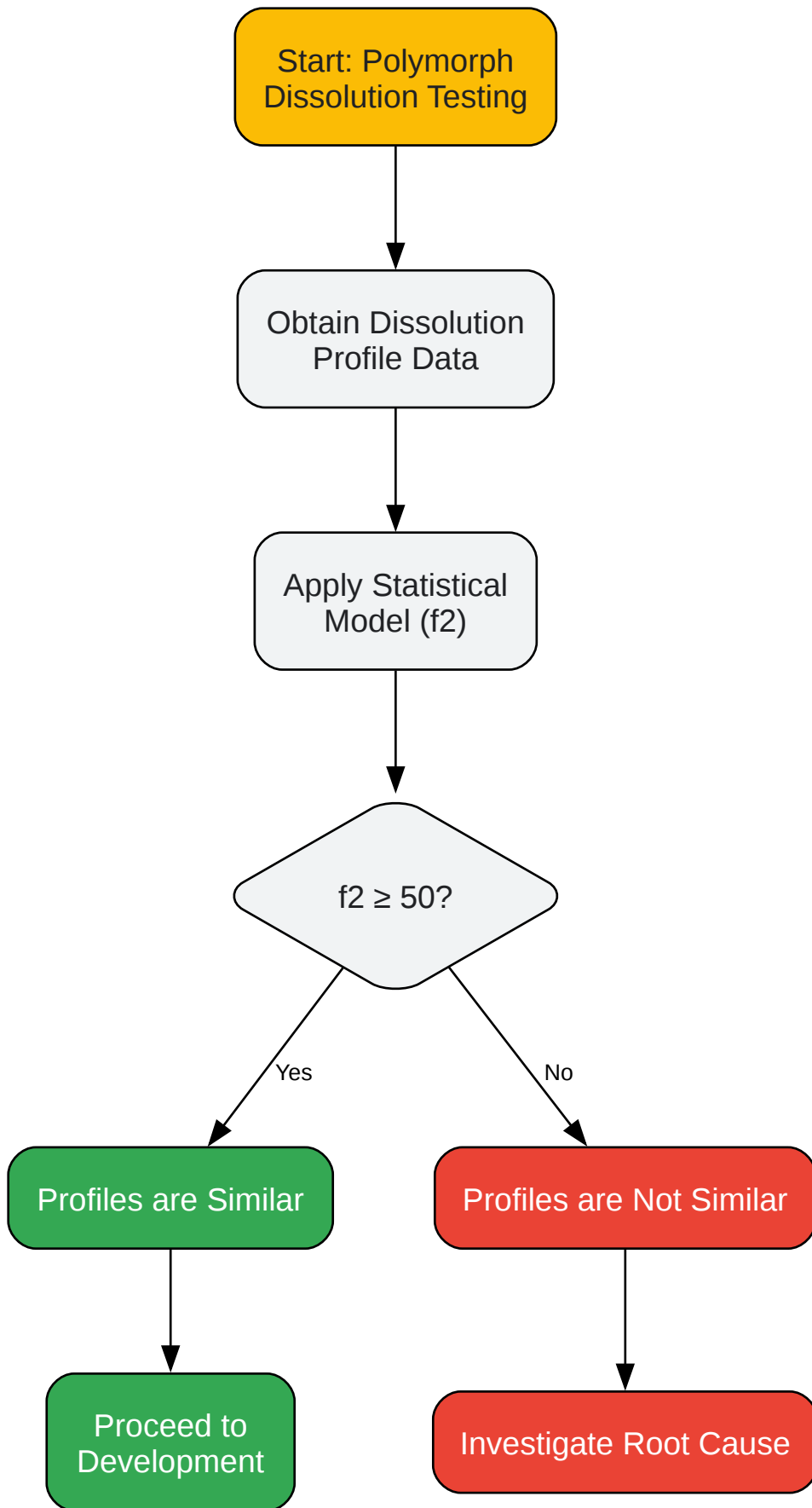
Part 3: Analytical Method Validation

The HPLC method must be validated per ICH Q2(R1) guidelines. Key acceptance limits for a Quality Control method in dissolution testing are suggested below [2]:

Validation Parameter	Suggested Acceptance Limit
Specificity	No interference from blank, forced degradation products.
Linearity	$R^2 > 0.999$ over the specified range.
Range	0 to 120% of the expected concentration.
Accuracy	Mean recovery of 98.0–102.0%.
Precision (Repeatability)	RSD $\leq 2.0\%$.
Solution Stability	Determined for the duration of the dissolution test.

Data Interpretation and Workflow

The data generated from dissolution testing feeds into a structured decision-making process to determine the suitability of a polymorphic form for development. The following workflow visualizes this process:



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Conclusion

While specific dissolution data for **Ilomastat** polymorphs is not publicly available, the provided framework offers a comprehensive and rigorous approach for such an investigation. The critical step is to ensure the analytical method is validated with acceptance limits that guarantee its ability to correctly declare whether dissolution profiles are similar or not, making it truly fit-for-purpose [2].

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References

1. Ilomastat: Uses, Interactions, Mechanism of Action [go.drugbank.com]
2. Validation of analytical methods involved in dissolution ... [pubmed.ncbi.nlm.nih.gov]

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